4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1346447-26-4
Cat. No.: VC2715690
Molecular Formula: C16H23Cl2IN2Si
Molecular Weight: 469.3 g/mol
* For research use only. Not for human or veterinary use.
![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine - 1346447-26-4](/images/structure/VC2715690.png)
Specification
CAS No. | 1346447-26-4 |
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Molecular Formula | C16H23Cl2IN2Si |
Molecular Weight | 469.3 g/mol |
IUPAC Name | (4,5-dichloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Standard InChI | InChI=1S/C16H23Cl2IN2Si/c1-9(2)22(10(3)4,11(5)6)21-8-7-12-13(17)14(18)15(19)20-16(12)21/h7-11H,1-6H3 |
Standard InChI Key | ZXQTULCPKSGGBW-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl |
Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl |
Introduction
Chemical Identity and Properties
Chemical Nomenclature and Identification
4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound belonging to the pyrrolopyridine family. This compound features a bicyclic system where a pyrrole ring is fused to a pyridine ring, creating the pyrrolo[2,3-b]pyridine core structure. The nomenclature specifically indicates that the pyrrole and pyridine rings are fused at the 2,3 positions of the pyrrole and the b side of the pyridine.
The compound is officially identified by the following parameters:
Parameter | Value |
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CAS Registry Number | 1346447-26-4 |
IUPAC Name | (4,5-dichloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Molecular Formula | C16H23Cl2IN2Si |
Molecular Weight | 469.3 g/mol |
Standard InChI | InChI=1S/C16H23Cl2IN2Si/c1-9(2)22(10(3)4,11(5)6)21-8-7-12-13(17)14(18)15(19)20-16(12)21/h7-11H,1-6H3 |
Standard InChIKey | ZXQTULCPKSGGBW-UHFFFAOYSA-N |
SMILES | CC(C)Si(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl |
PubChem Compound ID | 71299145 |
Structural Features
The compound exhibits several distinctive structural features that contribute to its chemical reactivity and potential applications:
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Pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this bicyclic heterocyclic system serves as the main scaffold for various substitutions.
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Halogen Substitution Pattern: The compound contains two chlorine atoms at positions 4 and 5, and an iodine atom at position 6 of the pyrrolo[2,3-b]pyridine system. This specific halogenation pattern creates unique electronic properties and reactivity profiles.
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Triisopropylsilyl Group: The N1 position of the pyrrole ring is protected with a triisopropylsilyl (TIPS) group, which serves as a protecting group during synthetic manipulations. The bulky nature of the TIPS group provides steric hindrance that can influence the reactivity and selectivity in various chemical transformations.
Synthesis and Chemical Reactivity
Reactivity Patterns
The reactivity of 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is largely determined by its halogen substituents and the protected nitrogen. Key aspects of its chemical reactivity include:
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Selective Functionalization: The iodine at position 6 is particularly valuable for cross-coupling reactions, as carbon-iodine bonds are generally more reactive in these transformations compared to carbon-chlorine bonds. This allows for selective functionalization at the 6-position, while retaining the chlorine atoms for subsequent reactions.
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Cross-Coupling Potential: The halogen substituents provide sites for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. These reactions can introduce diverse functional groups, expanding the compound's utility in creating molecular libraries.
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Protecting Group Chemistry: After desired transformations, the TIPS protecting group can be removed using fluoride sources, revealing the free pyrrole NH for further chemistry if needed.
Structural Relationships with Similar Compounds
Comparison with Related Pyrrolopyridine Derivatives
Several structurally related compounds provide context for understanding the unique features of 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:
These structural variations significantly influence reactivity profiles, with the target compound offering the most diverse functionalization opportunities due to its three halogen substituents at different positions.
Structure-Property Relationships
The specific arrangement of halogen substituents and the TIPS protecting group in 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine influences its chemical properties in several ways:
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Electronic Effects: The electron-withdrawing nature of the chlorine and iodine substituents decreases the electron density in the aromatic system, potentially making the compound more susceptible to nucleophilic attack and less reactive toward electrophiles.
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Steric Effects: The bulky TIPS group provides steric hindrance, which can influence the approach of reagents during chemical reactions, potentially leading to increased selectivity in certain transformations.
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Reactivity Gradation: The different reactivities of carbon-chlorine and carbon-iodine bonds allow for selective functionalization, with the carbon-iodine bond being more reactive in many transformations, particularly metal-catalyzed cross-coupling reactions.
Research Applications and Future Directions
Current Research Applications
The primary application of 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is as a valuable building block in organic synthesis. Its specific applications include:
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Synthesis of Complex Heterocycles: The compound can be used as a starting material for the preparation of more complex heterocyclic systems through selective functionalization of the halogen-bearing positions.
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Development of Chemical Libraries: It provides a scaffold for the creation of compound libraries for screening against various biological targets, particularly in drug discovery programs focused on kinase inhibitors or other enzyme targets.
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Structure-Activity Relationship Studies: The selective modification of the halogenated positions allows for systematic structure-activity relationship studies in medicinal chemistry programs.
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